LpxA Active Site Binding vs. Menbutone
4-Naphthalen-1-yl-4-oxo-butyric acid has been crystallographically characterized as a direct ligand of LpxA (UDP-N-acetylglucosamine acyltransferase) from Pseudomonas aeruginosa, with its binding pose and active-site interactions resolved at atomic resolution (PDB entry 6UEE) [1]. In contrast, menbutone (4-methoxy-γ-oxo-1-naphthalenebutanoic acid)—the closest commercially prevalent analog—is classified and utilized exclusively as a veterinary choleretic agent that stimulates bile secretion in cattle, sheep, goats, horses, and dogs, with no demonstrated LpxA binding activity or antibacterial target engagement [2]. The 4-methoxy substitution in menbutone alters electron density distribution across the naphthalene ring and increases molecular weight from 228.24 to 258.27 g/mol, fundamentally redirecting its pharmacological profile away from the antibacterial target space.
| Evidence Dimension | Validated molecular target and experimental utility |
|---|---|
| Target Compound Data | LpxA ligand in Pseudomonas aeruginosa; co-crystal structure solved (PDB 6UEE) |
| Comparator Or Baseline | Menbutone: no reported LpxA binding; choleretic agent for veterinary gastrointestinal stimulation |
| Quantified Difference | Qualitative categorical divergence in target space and application field |
| Conditions | X-ray crystallography for target compound; veterinary pharmacology for comparator |
Why This Matters
This differentiation directly impacts procurement decisions: researchers validating LpxA/LpxD as antibacterial targets must use the unsubstituted compound, not menbutone, to obtain target-relevant binding data.
- [1] PDBj. ChemComp-Q5M: 4-(naphthalen-1-yl)-4-oxobutanoic acid. Model coordinates PDB-ID: 6UEE (Pseudomonas aeruginosa LpxA complex structure with ligand). View Source
- [2] PubChem. Menbutone: Compound Summary. View Source
